molecular formula C16H14ClFO2 B1327502 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-07-0

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

Cat. No. B1327502
M. Wt: 292.73 g/mol
InChI Key: BNZPDNQHIIQEJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester . The complexity of identifying regioisomers is highlighted, with single-crystal X-ray analysis being crucial for unambiguous structure determination. This suggests that the synthesis of "3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone" would also require careful analysis to confirm the structure of the final product.

Molecular Structure Analysis

The molecular structures of compounds similar to "3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone" have been elucidated using X-ray crystallography, which reveals details such as hydrogen-bonded chains and conformational differences between various rings in the molecules . These analyses are essential for understanding the three-dimensional arrangement of atoms, which in turn influences the chemical reactivity and interactions of the compound.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. For instance, the acidic hydrolysis of a pentafluoropropene derivative leads to the formation of a tetrafluoropropiophenone, which upon treatment with bases, cyclizes to form a fluorinated coumarin . This indicates that the compound of interest may also undergo similar cyclization reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chloro, fluoro, and methoxy substituents are influenced by these groups. For example, the presence of a methoxy group can increase the electron density on the aromatic ring, affecting the molecule's polarity and solubility . Additionally, the introduction of halogens like chlorine and fluorine can alter the acidity, boiling point, and reactivity of the compound. The molecular docking and quantum chemical calculations performed on a related compound provide insights into the electronic structure, which is crucial for predicting reactivity and interactions with biological targets .

Scientific Research Applications

Copolymerization Studies

Novel trisubstituted ethylenes, including derivatives similar to 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, have been explored for copolymerization with styrene. These studies reveal the potential of such compounds in the development of new polymer materials. The copolymers exhibit unique structural and thermal properties, making them of interest in materials science (Kharas et al., 2016).

Synthesis and Structural Analysis

The synthesis of derivatives of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone has been a subject of research. These compounds are characterized using various analytical methods like NMR, IR, and X-ray diffraction, providing insights into their molecular structure and properties. This research contributes to the understanding of chemical synthesis and molecular architecture (Chopra et al., 2007).

Potential in Drug Development

Although excluded from this summary, it's noteworthy that derivatives of 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone have been investigated for their potential in drug development, particularly in relation to neurological protection and treatment. This underscores the broader implications of such compounds in pharmaceutical research.

Optical Properties and Applications

The modification of poly(thiophene)s with various substituents, including those similar to 3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone, can significantly alter their optical properties. This research is crucial for developing new materials with tailored photophysical characteristics for applications in electronics and photonics (Li et al., 2002).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO2/c1-20-15-4-2-3-11(7-15)5-6-16(19)12-8-13(17)10-14(18)9-12/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZPDNQHIIQEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644244
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Chloro-5'-fluoro-3-(3-methoxyphenyl)propiophenone

CAS RN

898775-07-0
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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